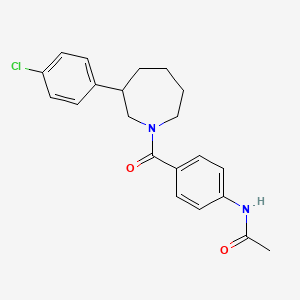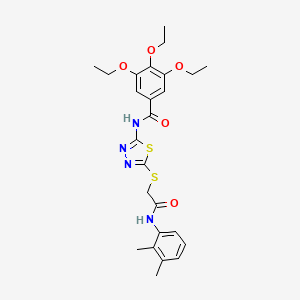![molecular formula C18H13N3OS3 B2439039 4-((benzo[d]tiazol-2-iltio)metil)-N-(tiazol-2-il)benzamida CAS No. 801226-62-0](/img/structure/B2439039.png)
4-((benzo[d]tiazol-2-iltio)metil)-N-(tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide is a complex organic compound that features both benzothiazole and thiazole moieties
Aplicaciones Científicas De Investigación
4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Mode of Action
It is known that due to the excited state intramolecular proton transfer (esipt) characteristic, the compound exhibits green emission in solution and solid films . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Pharmacokinetics
It is known that all the luminescent materials, including this compound, have good thermal stability and electrochemical stability .
Result of Action
These materials have been successfully used as dopant emitters in organic light-emitting diodes (oleds), all dopant devices show strong emission, low turn-on voltage (39-48 V), and the EL performance of the devices based on difluoroboron complexes is better than that of the ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide typically involves the reaction of benzo[d]thiazole derivatives with thiazole derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a benzo[d]thiazol-2-ylthio group is introduced to a benzamide framework. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-benzothiazolyl)aniline: Another benzothiazole derivative with similar structural features.
2-(benzo[d]thiazol-2-yl)phenol: A compound with a benzothiazole moiety, used in similar applications.
Uniqueness
4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide is unique due to its dual thiazole and benzothiazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c22-16(21-17-19-9-10-23-17)13-7-5-12(6-8-13)11-24-18-20-14-3-1-2-4-15(14)25-18/h1-10H,11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSEGJBBKFQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2438959.png)
![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)



![6-Chloro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2438969.png)

![3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2438973.png)

![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)
![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)
